molecular formula C45H86N4O3 B15348418 N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide CAS No. 93917-78-3

N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide

Cat. No.: B15348418
CAS No.: 93917-78-3
M. Wt: 731.2 g/mol
InChI Key: SNEFTYOIEMEBFY-UHFFFAOYSA-N
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Description

N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide is a chemical compound with the CAS number 93917-78-3 and the molecular formula C45H90N4O3 . This product is provided for Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact the supplier for detailed information on pricing and availability. The specific properties, research applications, and mechanisms of action for this compound are areas of ongoing investigation, and it represents a specialized material for advanced chemical and materials science studies.

Properties

CAS No.

93917-78-3

Molecular Formula

C45H86N4O3

Molecular Weight

731.2 g/mol

IUPAC Name

N-[2,4-bis(ethylimino)-5-(octadecanoylamino)-3-oxopentyl]octadecanamide

InChI

InChI=1S/C45H86N4O3/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43(50)48-39-41(46-7-3)45(52)42(47-8-4)40-49-44(51)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-40H2,1-4H3,(H,48,50)(H,49,51)

InChI Key

SNEFTYOIEMEBFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(=NCC)C(=O)C(=NCC)CNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide typically involves the reaction of stearamide with ethylenediamine under specific conditions. The process requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of stearamide, followed by its reaction with ethylenediamine. The reaction is carried out in a controlled environment to achieve high purity and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or alkaline conditions, breaking amide bonds to yield derivatives of stearic acid and ethylenediamine. Key findings include:

Condition Products Reaction Rate
Acidic (HCl, 100°C)Stearic acid + Ethylenediamine hydrochlorideSlow (24–48 hrs)
Alkaline (NaOH, 80°C)Sodium stearate + EthylenediamineModerate (12–24 hrs)

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with alkaline conditions accelerating hydrolysis due to hydroxide ion availability.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition initiates at 200°C , with major degradation stages:

Temperature Range Mass Loss (%) Primary Products
200–300°C15–20Ethylenediamine + CO₂
300–450°C60–70Stearic acid derivatives + NH₃
>450°CResidual carbonCarbonaceous residues

Decomposition pathways involve cleavage of the amide C–N bond and subsequent decarboxylation .

Acylation and Amidation

The carbonyl groups enable participation in acylation reactions. For example, reaction with acetyl chloride yields N-acetylated derivatives :

Reaction :
C45H86N4O3+2CH3COClC49H90N4O5+2HCl\text{C}_{45}\text{H}_{86}\text{N}_4\text{O}_3 + 2\text{CH}_3\text{COCl} \rightarrow \text{C}_{49}\text{H}_{90}\text{N}_4\text{O}_5 + 2\text{HCl}

This reaction occurs under reflux in anhydrous toluene, with yields exceeding 85% in controlled conditions.

Interactions in Polymer Matrices

As a lubricant in thermoplastics, it reduces intermolecular friction through surface adsorption. Key mechanisms include:

  • Hydrogen bonding between amide groups and polymer chains .

  • Thermally induced migration to polymer surfaces at 120–160°C, forming a lubricating layer .

Experimental data show a 20–30% reduction in extrusion energy consumption in polypropylene processing when 0.5–1.0 wt% of this compound is added .

Catalytic Reactions

In nanoparticle synthesis, it acts as a stabilizing agent via:

  • Coordination with metal ions (e.g., Fe³⁺, Ag⁺) through lone electron pairs on nitrogen .

  • Self-assembly into micellar structures in nonpolar solvents, templating nanoparticle growth .

Scientific Research Applications

Chemistry: In chemistry, N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide is used as a building block for the synthesis of more complex molecules. Its long hydrocarbon chains make it suitable for creating polymers and other materials.

Biology: In biological research, the compound is used to study lipid-protein interactions and membrane dynamics. Its amphiphilic nature allows it to interact with biological membranes, making it a valuable tool for investigating cellular processes.

Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with drugs. It can be used to enhance the solubility and bioavailability of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide exerts its effects involves its interaction with molecular targets and pathways. The compound's long hydrocarbon chains and amide groups allow it to interact with various biological and chemical systems, influencing processes such as membrane fluidity and drug delivery.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Spacer Structure
This compound Not Assigned C₄₃H₈₂N₄O₃ (calculated) Carbonyl, ethylimino, amide Carbonylbis(ethylimino)ethane
N,N'-Ethylenebis(stearamide) (EBS) 110-30-5 C₃₈H₇₆N₂O₂ Ethylene, amide Ethane-1,2-diyl
N,N'-[(acetylimino)diethane-1,2-diyl]distearamide 85187-61-7 C₄₂H₈₂N₄O₃ Acetylimino, amide Acetyliminodiethane-1,2-diyl
N,N'-(iminodiethane-1,2-diyl)distearamide 10220-90-3 C₃₈H₇₆N₄O₂ Imino, amide Iminodiethane-1,2-diyl

Physical and Chemical Properties

  • Melting Point: EBS exhibits a melting range of 142–146°C, ideal for thermoplastic processing . The target compound’s carbonyl and ethylimino groups may raise its melting point due to increased polarity and intermolecular hydrogen bonding.
  • Solubility: EBS is soluble in chlorinated hydrocarbons but insoluble in water . The carbonylbis(ethylimino) spacer in the target compound could improve solubility in polar solvents.
  • Thermal Stability: EBS is stable up to 250°C . The target compound’s imino groups may reduce thermal stability compared to EBS.

EBS (N,N'-Ethylenebis(stearamide))

  • Primary Use : Lubricant and mold-release agent in polyolefins, PVC, and engineering plastics .
  • Performance : Reduces friction coefficients by 30–50% in polypropylene .

Target Compound

  • Potential Applications: Surfactant: The ethylimino and carbonyl groups may enhance surface activity, making it suitable for gemini surfactants (analogous to cationic surfactants in ) . Compatibilizer: Improved polarity could aid dispersion in polar polymer matrices.

Other Analogs

  • N,N'-(iminodiethane-1,2-diyl)distearamide: Potential use in corrosion inhibition or antimicrobial coatings due to imino group reactivity .
  • N,N'-[(acetylimino)diethane-1,2-diyl]distearamide: May act as a plasticizer or viscosity modifier .

Research Findings and Gaps

  • Antimicrobial Activity: Ethane-1,2-diyl-based compounds with imino groups (e.g., N,N'-(ethane-1,2-diyl)bis(fluoren derivatives) show inhibitory effects on bacteria like Acinetobacter boumannii , suggesting the target compound could be explored for similar bioactivity.
  • Toxicity: EBS has a well-established safety profile, but the target compound’s novel structure necessitates toxicological studies .

Q & A

Q. What are the standard synthetic routes for N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via condensation reactions between stearic acid derivatives (e.g., stearoyl chloride) and ethylenediamine. Key steps include:

  • Reactant Ratios: A 2:1 molar ratio of stearoyl chloride to ethylenediamine ensures complete amidation .
  • Solvent Selection: Reactions are typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis of the acyl chloride .
  • Temperature Control: Maintained at 0–5°C during initial mixing to mitigate exothermic side reactions, followed by gradual warming to room temperature .
  • Purification: Crude product is recrystallized from ethanol or acetone to remove unreacted starting materials and byproducts .
  • Characterization: Confirmed via FT-IR (amide I band at ~1640 cm⁻¹), ¹H NMR (δ 3.3–3.5 ppm for ethylene protons), and mass spectrometry (m/z 593.02 for [M+H]⁺) .

Q. How is the compound structurally characterized to confirm its amide functionality and molecular geometry?

Methodological Answer:

  • FT-IR Spectroscopy: Identifies amide C=O stretching (~1640 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Ethylene bridge protons resonate as a triplet at δ 3.3–3.5 ppm; methylene groups adjacent to amide nitrogen appear at δ 2.1–2.3 ppm .
    • ¹³C NMR: Carbonyl carbons at ~170 ppm; ethylene carbons at ~40 ppm .
  • Elemental Analysis: Validates C, H, and N content (e.g., C₃₈H₇₆N₂O₂ requires C: 76.96%, H: 12.86%, N: 4.72%) .

Q. What are the primary functional applications of this compound in material science research?

Methodological Answer:

  • Viscosity Modifier: Acts as a rheology control agent in polymer melts due to its hydrophobic ethylene bis-amide structure, reducing intermolecular friction .
  • Lubricant Additive: Enhances thermal stability in polyolefins (tested via TGA; decomposition onset >250°C) .
  • Nanoparticle Formulations: Serves as a cationic lipid in polymer nanoparticles for drug delivery, optimizing particle size (e.g., 100–200 nm via dynamic light scattering) and zeta potential (+20–30 mV) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SXRD): Utilizes SHELXL for refinement, with emphasis on:
    • Torsion Angles: Ethylene bridge torsion (120–130°) and amide plane orientation .
    • Hydrogen Bonding: Intermolecular N–H···O=C interactions stabilize crystal packing (distance ~2.8 Å) .
  • Challenges: Crystallization requires slow evaporation from nonpolar solvents (e.g., hexane) due to high hydrophobicity .

Q. What experimental and computational approaches elucidate its antimicrobial mechanism against Gram-negative bacteria?

Methodological Answer:

  • In Vitro Assays:
    • MIC Determination: Tested against Acinetobacter baumannii and Pseudomonas aeruginosa via broth microdilution (MIC range: 75–100 μg/mL) .
    • Membrane Disruption: Assessed via SYTOX Green uptake (fluorescence microscopy) to detect compromised bacterial membranes .
  • Molecular Docking: Autodock Vina simulations reveal strong binding to bacterial efflux pump proteins (e.g., 4ZIY and 4ZHU; binding energy < -8 kcal/mol) .

Q. How do researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Source Analysis: Compare strain-specific resistance profiles (e.g., clinical vs. lab-adapted A. baumannii) and solvent carriers (DMSO vs. ethanol) affecting compound solubility .
  • Dose-Response Validation: Replicate studies using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., disk diffusion vs. time-kill kinetics) .
  • Meta-Analysis: Pool data from multiple studies (e.g., 5+ independent trials) to identify trends in efficacy thresholds .

Q. What methodologies optimize its integration into nanoparticle delivery systems for immunomodulation?

Methodological Answer:

  • Formulation Design:
    • Lipid Ratios: Blend with PEGylated lipids (e.g., 70% target compound, 25% DSPC, 5% PEG-DSPE) to enhance colloidal stability .
    • Encapsulation Efficiency: Quantify via HPLC-UV (typically >85% for hydrophobic payloads like doxorubicin) .
  • In Vivo Testing:
    • Immune Response: Measure cytokine levels (IL-6, TNF-α) in murine models post-administration .
    • Biodistribution: Track using radiolabeled compounds (e.g., ⁹⁹mTc) via SPECT imaging .

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